N-(4-methoxyphenyl)-3-nitrobenzamide
Description
N-(4-Methoxyphenyl)-3-nitrobenzamide (CAS 101971-72-6) is a nitro-substituted benzamide derivative featuring a methoxy group at the para position of the aniline ring. Its molecular formula is C₁₄H₁₂N₂O₄, with a molecular weight of 272.26 g/mol. Notably, its crystal structure reveals intermolecular hydrogen bonding between the amide and nitro groups, stabilizing its conformation . Hirshfeld surface analysis indicates that van der Waals interactions and hydrogen bonding dominate its solid-state packing .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-7-5-11(6-8-13)15-14(17)10-3-2-4-12(9-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDXKIMXVBWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101971-72-6 | |
| Record name | 4'-METHOXY-3-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation via 3-Nitrobenzoyl Chloride
The most direct route involves reacting 3-nitrobenzoyl chloride with 4-methoxyaniline under reflux conditions. In a representative procedure, 3-nitrobenzoyl chloride (50.5 mg, 0.272 mmol) and 3-amino-N-(4-methoxyphenyl)benzamide (50.5 mg, 0.129 mmol) are refluxed in chloroform, yielding N-(4-methoxyphenyl)-3-nitrobenzamide with an 88.4% yield. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Key Conditions :
Synthesis of 3-Nitrobenzoyl Chloride Precursor
The preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid is critical. A patent describes using thionyl chloride (SOCl₂) as both the solvent and chlorinating agent, with pyridine (0.01–0.5% w/w) as a catalyst. At 90°C for 12 hours, this method achieves ≥99.6% purity and >98% yield. The reaction is scalable and avoids solvent recovery challenges:
Coupling Agent-Assisted Synthesis
Carbodiimide-Mediated Amide Bond Formation
For milder conditions, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate the reaction between 3-nitrobenzoic acid and 4-methoxyaniline. In a protocol adapted from, 3-nitrobenzoic acid (1.0 eq) and EDCI (1.2 eq) are dissolved in dichloromethane, followed by the addition of 4-methoxyaniline (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The mixture is stirred at room temperature for 12–24 hours, yielding the product after aqueous workup.
Advantages :
Microwave-Assisted Optimization
Recent studies highlight microwave irradiation as a tool to accelerate coupling reactions. For example, combining 3-nitrobenzoic acid, EDCI, and 4-methoxyaniline in acetonitrile under microwave conditions (100°C, 30 min) reduces reaction times by 80% while maintaining yields >80%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over residence time and temperature. A two-step process is employed:
-
Acyl Chloride Formation : 3-Nitrobenzoic acid and SOCl₂ are pumped through a heated reactor (90°C) with a residence time of 2 hours.
-
Amidation : The acyl chloride stream is mixed with 4-methoxyaniline in a T-mixer, followed by a tubular reactor (50°C, 1 hour).
Benefits :
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl₂) at 0.5 mol% improves reaction kinetics in batch processes, reducing completion time from 12 to 6 hours.
Crystallization and Purification Processes
Recrystallization Protocols
Crude product purification is achieved via recrystallization. Ethanol is the preferred solvent due to its differential solubility:
Chromatographic Methods
For high-purity requirements (>99.9%), silica gel column chromatography with ethyl acetate/hexane (1:3 v/v) is employed. Retention factor (Rₕ) values:
Analytical Characterization
Table 1: Key Spectroscopic Features
Scientific Research Applications
N-(4-methoxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can enhance the compound’s binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The methoxy group in the parent compound contributes to a higher LogP compared to hydroxylated analogues, enhancing lipid solubility.
- Chloro-methyl substitution increases LogP further, favoring hydrophobic environments .
Biological Activity
N-(4-methoxyphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methoxy group at the para position of the phenyl ring and a nitro group at the meta position of the benzamide core. The molecular formula is CHNO, and its structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurochemical signaling. It has shown varying degrees of inhibition, indicating potential applications in treating neurodegenerative diseases.
- Antioxidant Activity : The nitro group can undergo bioreduction, generating reactive intermediates that may exert antioxidant effects, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Biological Activity | IC Value | Reference |
|---|---|---|
| AChE Inhibition | 10.4 μM | |
| BChE Inhibition | 9.9 μM | |
| Antioxidant Activity | Moderate | |
| Anti-inflammatory Effects | Significant |
Case Studies
-
Neuroprotective Effects :
A study investigated the neuroprotective properties of this compound in BV-2 microglial cells. The results indicated that the compound reduced inflammation markers and improved cell viability under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases. -
Cancer Research :
Research focusing on the anticancer properties of this compound revealed that it inhibited cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and modulation of cell cycle regulators, highlighting its potential as an anticancer drug candidate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
